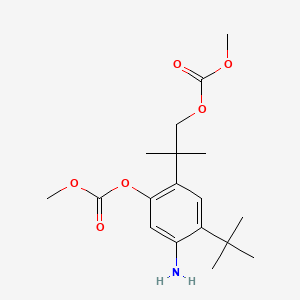
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a methoxycarbonyloxy group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate typically involves multiple steps. One common method includes the reaction of 5-amino-4-tert-butyl-2-hydroxybenzoic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyloxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyloxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but lacks the complex phenyl structure.
Methyl carbamate: Contains a carbamate group but differs in the overall structure.
Phenyl carbamate: Similar phenyl structure but different functional groups.
Uniqueness
The uniqueness of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
1246213-32-0 |
|---|---|
Formule moléculaire |
C18H27NO6 |
Poids moléculaire |
353.415 |
Nom IUPAC |
[5-amino-4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)phenyl] methyl carbonate |
InChI |
InChI=1S/C18H27NO6/c1-17(2,3)11-8-12(18(4,5)10-24-15(20)22-6)14(9-13(11)19)25-16(21)23-7/h8-9H,10,19H2,1-7H3 |
Clé InChI |
GOLUZUQTFXIJMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)COC(=O)OC |
Synonymes |
Carbonic acid, 5-aMino-4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















